molecular formula C12H13N3O2 B6354789 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1019009-99-4

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6354789
CAS No.: 1019009-99-4
M. Wt: 231.25 g/mol
InChI Key: ZKLKTEAIMLWLFO-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.

    2,4-Dimethyl-3-pyrazolecarboxylic acid: Similar structure but with different functional groups.

Uniqueness

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide versatility in its chemical reactivity and potential applications

Properties

IUPAC Name

5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-3-4-10(8(2)5-7)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLKTEAIMLWLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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